N-cyclooctyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
“N-cyclooctyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide” is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.
Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Cyclooctyl Group Introduction: The cyclooctyl group can be attached via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzotriazine ring or the butanamide side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halides, organometallic reagents, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzotriazine derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of advanced materials with unique properties.
Biology
Enzyme Inhibition: Some benzotriazine derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Polymer Additives: Benzotriazine derivatives can be used as stabilizers or additives in polymer manufacturing.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, benzotriazine derivatives may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: can be compared with other benzotriazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other benzotriazine derivatives.
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C19H26N4O2/c24-18(20-15-9-4-2-1-3-5-10-15)13-8-14-23-19(25)16-11-6-7-12-17(16)21-22-23/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,20,24) |
InChI Key |
HIDZQIBVACXBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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